![molecular formula C15H20ClNO B2755181 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS No. 2411294-22-7](/img/structure/B2755181.png)
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
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Overview
Description
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a chemical compound that is widely used in scientific research. It is known for its ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes such as pain perception, appetite, and mood regulation.
Mechanism of Action
The mechanism of action of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves the modulation of the CB1 receptor. This receptor is located in the central nervous system and is involved in the regulation of various physiological processes. When 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide binds to the CB1 receptor, it can either activate or inhibit its activity, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are wide-ranging and depend on the specific context of use. Some of the reported effects include pain relief, appetite suppression, and mood regulation. Additionally, 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has been shown to have anti-inflammatory and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide in lab experiments is its ability to selectively modulate the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation or inhibition in various physiological processes. However, one limitation of using 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the development of more selective modulators of the endocannabinoid system, which can help to clarify the specific roles of the CB1 receptor in various physiological processes. Additionally, there is growing interest in the use of endocannabinoid system modulators for the treatment of various diseases, such as chronic pain and neurodegenerative disorders. Further research is needed to explore the potential therapeutic applications of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide and other endocannabinoid system modulators.
Synthesis Methods
The synthesis of 2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 2-chloro-N-propylacetamide with 1,2,3,4-tetrahydronaphthalen-2-ylacetic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
2-Chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is widely used in scientific research as a tool to study the endocannabinoid system. It has been shown to modulate the activity of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. This modulation can lead to a variety of physiological effects, such as pain relief, appetite suppression, and mood regulation.
properties
IUPAC Name |
2-chloro-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-2-9-17(15(18)11-16)14-8-7-12-5-3-4-6-13(12)10-14/h3-6,14H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYDHHVXWCGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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